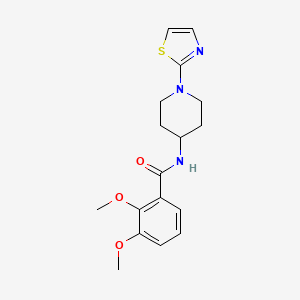

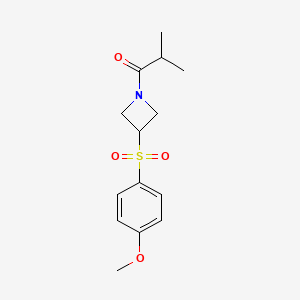

2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one, has been explored through various chemical routes. For example, Albright et al. (1978) developed a versatile synthetic route to 6-aryl-3(2H) pyridazinones from aryl aldehydes and heterocyclic aldehydes, showcasing the potential methods for synthesizing related compounds (Albright, McEvoy, & Moran, 1978).

Molecular Structure Analysis

Dede, Avcı, and Bahçelī (2018) investigated the molecular structure of a similar compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, using various spectroscopic techniques and DFT/HSEH1PBE method, providing insights into the conformational analysis and electronic structure that could be relevant for understanding the molecular structure of 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one (Dede, Avcı, & Bahçelī, 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of pyridazinone derivatives have been explored in various studies. For instance, Maki et al. (1988) investigated the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, providing valuable information on its chemical behavior under specific conditions (Maki, Shimada, Sako, Kitade, & Hirota, 1988).

Physical Properties Analysis

Research on the physical properties of similar compounds can provide insights into the behavior of 2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one. Studies such as those by Santhi et al. (2013), which examined the crystal structure and hydrogen bonding of a related compound, are crucial for understanding the solid-state properties and molecular interactions (Santhi, Selvanathan, Poongothai, Srinivasan, & Velmurugan, 2013).

科学的研究の応用

Spectroscopic Characterization and Density Functional Theory Analysis

The compound 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, a close relative to the requested chemical, has been extensively studied through various spectroscopic techniques including FT-IR, 1H and 13C NMR, and UV-vis spectroscopy. The use of Density Functional Theory (DFT) provided insights into the molecule's optimized structure, vibrational frequencies, chemical shift values, and electronic absorption properties, indicating its potential for advanced material science applications (Dede, Avcı, & Bahçelī, 2018).

Nucleophilic Substitution Reactions for Drug Discovery

Sequential nucleophilic substitution reactions involving pyridazinone scaffolds, such as the one closely related to the target compound, have shown promise in the synthesis of diverse polysubstituted pyridazinone systems. These methodologies can be tailored for drug discovery, offering a pathway to synthesize a variety of polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).

Synthesis and Biological Activity of Functionalized Derivatives

Research into the condensation of aryl hydrazines with pyruvate derivatives, leading to the formation of functionalized indole and pyridazino derivatives, has unveiled compounds with antimicrobial, tranquilizing, and anticonvulsant activities. These studies demonstrate the versatility of pyridazinone-related compounds in synthesizing biologically active molecules for pharmacological research (El-Gendy et al., 2008).

Antitumor Applications and Drug Delivery Systems

A noteworthy study developed an injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate derivative of pyridazinone. This research highlights the potential of pyridazinone derivatives in oncology, providing an effective delivery system that enhances the drug's pharmacokinetic parameters and antitumor activity in vivo (Jin et al., 2015).

Novel Synthetic Routes and Chemical Transformations

Innovative synthetic approaches have been explored to create novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating potent inhibition against the growth of lung cancer cells. These findings underscore the utility of pyridazinone derivatives in medicinal chemistry, offering new avenues for cancer treatment research (Zheng et al., 2011).

特性

IUPAC Name |

2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-14-10(15)4-3-9(12-14)11(16)13-5-7-17-8-6-13/h3-4H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHLLKHOXGUERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-6-(morpholine-4-carbonyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)

![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)